molecular formula C9H12N2OS B231457 2-Methoxybenzyl imidothiocarbamate

2-Methoxybenzyl imidothiocarbamate

Cat. No.: B231457
M. Wt: 196.27 g/mol
InChI Key: OFCQDPPGKXZDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxybenzyl imidothiocarbamate is a synthetic organic compound characterized by an imidothiocarbamate core functionalized with a 2-methoxybenzyl substituent. The 2-methoxybenzyl group is a critical pharmacophore, influencing electronic and steric interactions, while the imidothiocarbamate moiety may contribute to binding affinity and metabolic stability.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

(2-methoxyphenyl)methyl carbamimidothioate

InChI

InChI=1S/C9H12N2OS/c1-12-8-5-3-2-4-7(8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11)

InChI Key

OFCQDPPGKXZDIK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CSC(=N)N

Canonical SMILES

COC1=CC=CC=C1CSC(=N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural and Functional Comparisons

The 2-methoxybenzyl group is a common substituent in bioactive molecules. Below is a detailed comparison with compounds sharing this group or analogous functionalization:

Compound Core Structure Substituent Key Properties Analytical Signatures (m/z) Reference
2-Methoxybenzyl imidothiocarbamate Imidothiocarbamate N-(2-methoxybenzyl) High polarity due to thiocarbamate; potential metabolic stability Not reported in provided evidence
25iP-NBOMe Phenethylamine derivative N-(2-methoxybenzyl) Serotonergic activity; hallucinogenic effects C8H9O+ (121.0648), C7H7+ (91.0542)
25B-NBF Phenethylamine derivative N-(2-fluorobenzyl) Lower metabolic stability compared to methoxy analogs C7H6F+ (109.0448)
3,4-DMA-NBOMe Phenethylamine derivative N-(2-methoxybenzyl) Enhanced receptor binding affinity due to methoxy group C8H9O+ (121.0648)

Key Findings:

Substituent Impact on Stability: The 2-methoxybenzyl group in NBOMe derivatives (e.g., 25iP-NBOMe) produces diagnostic ions at m/z = 121.0648 (C8H9O+) and m/z = 91.0542 (C7H7+) during mass spectrometry, indicating cleavage of the benzyl moiety . This contrasts with fluorobenzyl analogs (e.g., 25B-NBF), which yield m/z = 109.0448 (C7H6F+), highlighting the substituent’s influence on fragmentation patterns. Methoxy-substituted compounds generally exhibit higher metabolic stability than halogenated derivatives due to reduced susceptibility to oxidative degradation.

Electronic and Steric Effects: The electron-donating methoxy group enhances π-π stacking interactions in receptor binding, as seen in 3,4-DMA-NBOMe’s increased affinity for serotonin receptors compared to non-methoxy analogs .

Analytical Challenges :

  • While methoxybenzyl derivatives are identifiable via characteristic MS fragments, imidothiocarbamates may require specialized techniques (e.g., high-resolution MS/MS) due to their complex fragmentation pathways.

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